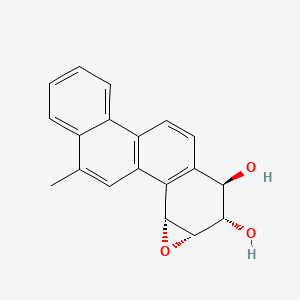
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is a complex organic compound with the molecular formula C19H16O3. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is notable for its stereochemistry, possessing four defined stereocenters. It is primarily studied for its potential biological and chemical properties, including its role in carcinogenesis.
Vorbereitungsmethoden
The synthesis of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Hydroxylation: Chrysene undergoes hydroxylation to form 6-methylchrysene-1,2-diol.
Epoxidation: The diol is then subjected to epoxidation to form the final product, this compound.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Analyse Chemischer Reaktionen
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is primarily used in scientific research to study its biological effects, particularly its role in carcinogenesis. It has been shown to be highly tumorigenic in animal models, making it a valuable compound for cancer research. Additionally, it is used to study the mechanisms of PAH-induced carcinogenesis and the metabolic pathways involved .
Wirkmechanismus
The mechanism of action of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide involves its interaction with DNA. The compound forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include various enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide can be compared with other PAH derivatives, such as:
Benzo[a]pyrene diol epoxide: Another well-known PAH derivative with similar carcinogenic properties.
Dibenz[a,h]anthracene diol epoxide: Similar in structure and biological activity.
What sets this compound apart is its specific stereochemistry and the presence of a methyl group in the bay region, which enhances its tumorigenic potential .
Eigenschaften
CAS-Nummer |
111901-44-1 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(3R,5S,6S,7R)-18-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-14-12(11-5-3-2-4-10(9)11)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
PYPGXSRNRQKRQD-HCXYKTFWSA-N |
Isomerische SMILES |
CC1=CC2=C(C=CC3=C2[C@@H]4[C@@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15 |
Kanonische SMILES |
CC1=CC2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


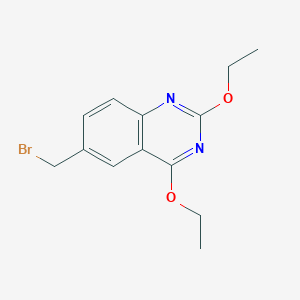
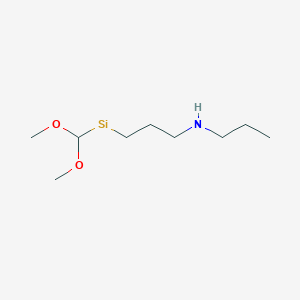
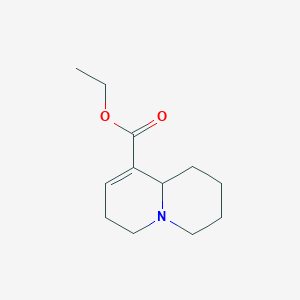
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
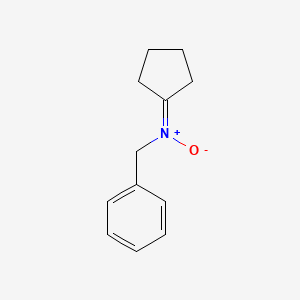
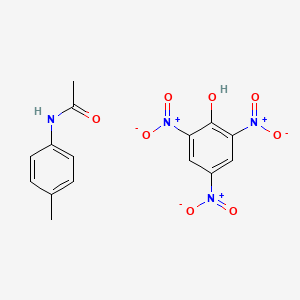
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
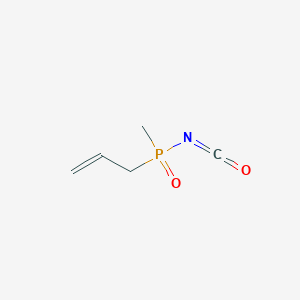
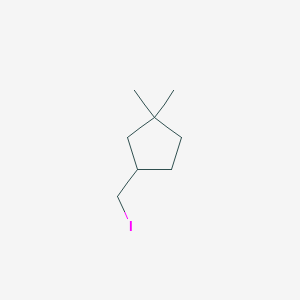
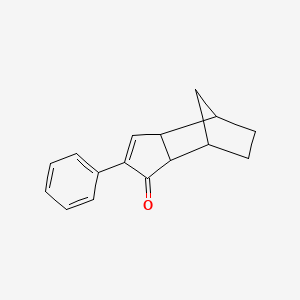
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
